2-Fluoro-4-(2-fluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-fluoroethoxy)aniline: is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluoro group and a fluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-fluoroethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and fluoroethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Fluoro-4-(2-fluoroethoxy)aniline is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of pharmaceuticals. The presence of fluoro groups can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-fluoroethoxy)aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluoro and fluoroethoxy groups can influence the binding affinity and selectivity of the compound towards its target, thereby modulating its biological activity.
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but lacks the fluoroethoxy group.
2-Fluoroaniline: Similar structure but lacks the fluoroethoxy group.
4-(2-Fluoroethoxy)aniline: Similar structure but lacks the second fluoro group.
Uniqueness: 2-Fluoro-4-(2-fluoroethoxy)aniline is unique due to the presence of both fluoro and fluoroethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in various applications.
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-fluoro-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9F2NO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4,11H2 |
InChI Key |
ZQECEGAQWPIBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.